5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487013
InChI: InChI=1S/C10H9F4N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2
SMILES:
Molecular Formula: C10H9F4N
Molecular Weight: 219.18 g/mol

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC16487013

Molecular Formula: C10H9F4N

Molecular Weight: 219.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
IUPAC Name 5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H9F4N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2
Standard InChI Key LXWUEYKQVZSKKB-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structural uniqueness arises from its substitution pattern on the tetrahydroisoquinoline core:

PropertyValueSource
CAS Number625127-11-9
Molecular FormulaC₁₀H₉F₄N
Molecular Weight219.18 g/mol
Exact Mass219.067 Da
Topological Polar Surface12.03 Ų
Lipophilicity (LogP)2.819

The fluorine atom at position 5 enhances electronegativity and metabolic stability, while the trifluoromethyl group at position 7 contributes to steric bulk and lipophilicity . This combination optimizes membrane permeability and target binding in biological systems.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis follows a multi-step route documented in patents WO2003/093231 and WO2012/130915 :

Step 1: Core Formation
The tetrahydroisoquinoline scaffold is constructed via a modified Pictet-Spengler reaction, condensing fluoro-substituted phenethylamine derivatives with formaldehyde under acidic conditions .

ParameterOptimal ValueImpact on Yield
Reaction Temperature80–100°CMaximizes CF₃ incorporation
Residence Time30–45 minutesPrevents decomposition
Catalyst Loading5 mol% CuIBalances cost/activity

Industrial batches are stored at 2–8°C in amber glass containers to prevent photodegradation .

Pharmacological Applications

CompoundMIC₉₀ (M. tb)ATP Synthase IC₅₀Source
Bedaquiline (Control)0.06 µg/mL1.2 nM
Analogous Derivative0.12 µg/mL8.5 nM

The trifluoromethyl group enhances target binding by forming hydrophobic interactions with ATP synthase subunit c .

Metabolic Stability

Microsomal clearance studies in human liver microsomes demonstrate superior stability compared to bedaquiline:

Parameter5-Fluoro-7-CF₃ DerivativeBedaquiline
Clint (µL/min/mg)18.2 ± 2.145.6 ± 3.8
t₁/₂ (min)32.412.7

This slower clearance profile suggests reduced dosing frequency in therapeutic applications .

PropertySpecification
Purity≥95% (HPLC)
Storage Conditions2–8°C, inert atmosphere
SolubilityDMSO: 45 mg/mL

Hazard Assessment

Classified as non-hazardous under OSHA guidelines. No mutagenicity or skin sensitization reported in in vitro assays .

Future Research Directions

  • Crystallographic Studies: X-ray analysis of target complexes to optimize substituent positioning .

  • Prodrug Development: Ester derivatives to enhance oral bioavailability .

  • Combination Therapies: Synergy studies with rifampicin and isoniazid for MDR-TB .

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